EAD1

Description

Properties

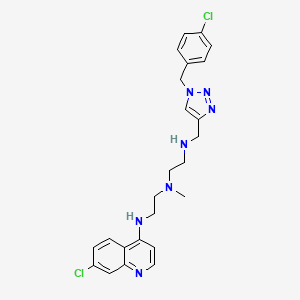

IUPAC Name |

N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27Cl2N7/c1-32(13-11-29-23-8-9-28-24-14-20(26)6-7-22(23)24)12-10-27-15-21-17-33(31-30-21)16-18-2-4-19(25)5-3-18/h2-9,14,17,27H,10-13,15-16H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQMXKCBSUXVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCNCC1=CN(N=N1)CC2=CC=C(C=C2)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27Cl2N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EAD1 Autophagy Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAD1 is a potent small molecule that has garnered significant interest for its profound anti-proliferative and pro-apoptotic activities in various cancer cell lines. Initially identified as an autophagy inhibitor, accumulating evidence reveals a more intricate mechanism of action centered on the lysosome. This technical guide delineates the current understanding of this compound's molecular interactions, focusing on its role in inducing lysosomal membrane permeabilization (LMP) and subsequent apoptosis, a mechanism that appears to be independent of its effects on the canonical autophagy pathway. We provide a comprehensive overview of the signaling cascades involved, detailed experimental protocols for its characterization, and quantitative data to support further investigation and drug development efforts.

Core Mechanism of Action: Lysosomal Destabilization

Contrary to its initial classification, the primary cytotoxic effect of this compound is not the inhibition of autophagy but rather the induction of lysosomal membrane permeabilization (LMP). This critical event leads to the release of cathepsins and other hydrolases from the lysosomal lumen into the cytosol, initiating a cascade of events culminating in apoptosis.[1][2]

This compound, as a chloroquinoline analog, is a lysosomotropic agent, meaning it accumulates within the acidic environment of the lysosome. This accumulation is believed to disrupt the integrity of the lysosomal membrane, leading to LMP.[3] This direct action on the lysosome positions this compound as a potent inducer of lysosome-dependent cell death.

Dissociation of mTORC1 from the Lysosome

A key molecular consequence of this compound-induced lysosomal disruption is the dissociation of the mTORC1 (mechanistic target of rapamycin complex 1) from the lysosomal surface.[3] Under normal conditions, mTORC1 is recruited to the lysosome where it is activated and subsequently phosphorylates downstream targets to promote cell growth and proliferation. By displacing mTORC1, this compound effectively inhibits this critical pro-survival signaling hub.[3] This leads to a reduction in the phosphorylation of downstream mTORC1 targets, such as the ribosomal protein S6.[3]

Induction of Apoptosis

The release of lysosomal proteases, particularly cathepsins, into the cytosol triggers the intrinsic pathway of apoptosis.[1] Cathepsins can cleave and activate pro-apoptotic proteins such as Bid. Truncated Bid (tBid) then translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c, which in turn activates the caspase cascade, leading to the execution of apoptosis.[1][4][5]

The induction of apoptosis by this compound has been demonstrated through the detection of cell surface phosphatidylserine, an early marker of apoptosis, using fluorescently labeled annexin V.[6]

The Role of Autophagy Inhibition

While the primary mechanism of this compound-induced cell death is LMP-mediated apoptosis, it is also a potent inhibitor of the autophagy process.[6] This is evidenced by the cellular accumulation of the autophagosome-associated proteins LC3-II and p62.[6] The increase in LC3-II levels is highly correlated with the growth inhibitory IC50s of this compound and its analogs, suggesting a link between autophagy blockade and its anti-proliferative effects.[6]

However, studies in cells lacking the essential autophagy gene Atg7 have shown that these cells retain full sensitivity to the cytotoxic actions of this compound.[7] This crucial finding indicates that while this compound does inhibit autophagy, this inhibition is not the primary mechanism responsible for its cell-killing effects.[7] Instead, the accumulation of autophagosomes may be a consequence of the lysosomal dysfunction caused by this compound, which would impair the final fusion step of autophagy with the lysosome.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

Caption: this compound's mechanism of action, highlighting lysosomal disruption.

Experimental Workflow for this compound Characterization

Caption: A typical experimental workflow to characterize this compound's effects.

Quantitative Data Summary

| Cell Line | Assay Type | Parameter | Value | Reference |

| H460 (Lung Cancer) | Proliferation | IC50 (72h) | 11 µM | [3] |

| HCC827 (Lung Cancer) | Proliferation | IC50 (72h) | 7.6 µM | [3] |

| BxPC3 (Pancreatic Cancer) | Proliferation | IC50 (72h) | 5.8 µM | [3][8] |

| H460 (Lung Cancer) | Apoptosis | Annexin V | Concentration-dependent increase | [6] |

| H460 (Lung Cancer) | Autophagy | LC3 Puncta | Concentration-dependent increase | [3] |

Detailed Experimental Protocols

Western Blotting for LC3 and p62

This protocol is for assessing the accumulation of autophagosome markers LC3-II and p62.

Materials:

-

Cells treated with this compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 15% for LC3, 10% for p62)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-LC3, rabbit anti-p62)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Wash treated cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Scrape cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Sample Preparation:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto the SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-LC3 at 1:1000, anti-p62 at 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Fluorescence Microscopy for LC3 Puncta

This protocol is for visualizing the formation of autophagosomes by detecting LC3 puncta.

Materials:

-

Cells grown on coverslips and treated with this compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (rabbit anti-LC3)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation and Permeabilization:

-

Wash treated cells on coverslips with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block the cells with blocking buffer for 30 minutes.

-

Incubate with primary anti-LC3 antibody (1:500) in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibody (1:1000) and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of LC3 puncta per cell. An increase in puncta indicates an accumulation of autophagosomes.

-

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cell proliferation.

Materials:

-

Cells seeded in a 96-well plate

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound for the desired time (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate at 37°C for 4 hours.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Annexin V Apoptosis Assay

This protocol is for detecting the externalization of phosphatidylserine, an early marker of apoptosis, using flow cytometry.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells after this compound treatment.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of apoptotic cells in each treatment group.

-

Conclusion

This compound represents a promising anti-cancer agent with a mechanism of action that is primarily driven by the induction of lysosomal membrane permeabilization and subsequent apoptosis. While it also potently inhibits autophagy, this appears to be a secondary effect rather than the main driver of its cytotoxicity. The ability of this compound to disrupt lysosomal function and mTORC1 signaling highlights the lysosome as a critical therapeutic target in cancer. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and similar lysosomotropic compounds. Future studies should aim to definitively identify the direct molecular target(s) of this compound within the lysosome to enable the development of more targeted and effective cancer therapies.

References

- 1. Lysosomal membrane permeabilization in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Lysosomal membrane-permeabilization (LMP) and -rupture (LMR) are distinct for cell death [frontiersin.org]

- 3. Lysosome Membrane Permeabilization and Disruption of the Molecular Target of Rapamycin (mTOR)-Lysosome Interaction Are Associated with the Inhibition of Lung Cancer Cell Proliferation by a Chloroquinoline Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Macroautophagy: Novus Biologicals [novusbio.com]

EAD1 Compound's Role in Cancer Research: A Technical Guide

This technical guide provides an in-depth overview of the role of EAD compounds in cancer research, with a focus on the available preclinical data. The term "EAD" in cancer research literature primarily refers to a combination therapy comprising Entinostat, All-trans retinoic acid (ATRA), and Doxorubicin. Additionally, a distinct chloroquinoline analog designated as EAD1 has been investigated for its anticancer properties. This guide will address both entities to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: EAD Combination Therapy (Entinostat, ATRA, Doxorubicin)

The EAD combination therapy has shown significant promise in preclinical studies, particularly in the context of triple-negative breast cancer (TNBC). This therapeutic strategy aims to overcome resistance and enhance the efficacy of conventional chemotherapy.

Mechanism of Action

The synergistic anticancer effect of the EAD combination therapy stems from the distinct mechanisms of its individual components:

-

Entinostat: A histone deacetylase (HDAC) inhibitor that can alter gene expression, leading to cell cycle arrest and apoptosis.

-

All-trans retinoic acid (ATRA): A retinoid that can induce cell differentiation.

-

Doxorubicin: A well-established chemotherapeutic agent that intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.

Together, these agents appear to induce cell death and differentiation, leading to a significant regression of TNBC xenografts.[1] The combination has been shown to decrease MYC-driven cell proliferation in lung cancer.[1]

Key Preclinical Findings

Studies in mouse models and with lab-grown human cells have demonstrated that the EAD therapy can significantly reduce the size of triple-negative breast cancer tumors and decrease the number of metastatic breast cancer cell spheres.[2] Compared to the combination of just entinostat and doxorubicin, the addition of ATRA in the EAD regimen reduced the number of tumor-starting cells in tumor spheres by twofold, suggesting a shift from a "stem-like" state to a more differentiated and drug-responsive state.[2] In spheres derived from metastatic TNBC cells of six patients, EAD was the most effective treatment at curbing tumor growth, reducing sphere formation by approximately 80%.[2]

Quantitative Data

| Cell Line | Treatment | Effect | Source |

| MDA-MB-231 | Entinostat (2.5 μM), ATRA (1 μM), Doxorubicin (0.2 μM) singly and in combination | Analysis of genes related to cell growth arrest and death | [1] |

| MDA-MB-231 & SUM-149 | Doxorubicin (6.25-200 nM) | G2 phase cell cycle arrest | [1] |

| Metastatic TNBC Spheres | EAD Combination | ~80% reduction in sphere formation | [2] |

| Metastatic TNBC Spheres | Doxorubicin alone | ~40% reduction in sphere formation | [2] |

| Tumor Spheres | EAD vs. Entinostat + Doxorubicin | Twofold reduction in tumor-starting cells with EAD | [2] |

Experimental Protocols

Cell Culture and Treatment for Gene Expression Analysis: MDA-MB-231 cells were treated with entinostat (2.5 μM), ATRA (1 μM), and doxorubicin (0.2 μM) individually and in combination for 48 hours. Following treatment, quantitative reverse transcription PCR (qRT-PCR) was performed to analyze the expression of genes related to cell growth arrest and death.[1]

Western Blot Analysis: MDA-MB-231 cells were treated as described above. Protein lysates were then subjected to Western blot analysis to determine the levels of cyclin A and cyclin D1. GAPDH was used as a loading control.[1]

Cell Cycle Analysis: MDA-MB-231 and SUM-149 cells were treated with varying concentrations of doxorubicin (6.25-200 nM) for 48 hours. The cells were then stained with propidium iodide and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[1]

Tumor Sphere Formation Assay: Metastatic breast cancer cells from patients were grown in laboratory conditions to form spheres. These spheres were then treated with the EAD combination, doxorubicin alone, or a combination of entinostat and doxorubicin to assess the impact on sphere formation and the number of tumor-starting cells.[2]

Signaling Pathways and Logical Relationships

The EAD combination therapy impacts several key signaling pathways involved in cell cycle regulation and apoptosis.

Caption: Signaling pathways affected by the EAD combination therapy.

Part 2: this compound Chloroquinoline Analog

A separate compound, referred to as this compound, has been identified as a chloroquinoline analog with anticancer properties. Its mechanism of action is distinct from the EAD combination therapy.

Mechanism of Action

This compound induces lysosome membrane permeabilization (LMP) and deacidification of lysosomes, which ultimately leads to apoptosis.[3] This mechanism does not appear to be dependent on the autophagy process.[3]

Key Preclinical Findings

In studies with H460 and H1703 lung cancer cell lines, this compound treatment for 24 hours was analyzed by immunoblots for its effect on phospho- and total-ULK1 and the S6 kinases p70-S6K1 and p90 RSK.[3] Flow cytometry analysis of H460 cells treated with this compound for 24 hours showed an impact on cell size.[3]

Quantitative Data

| Cell Line | Treatment Duration | Concentrations | Analysis | Finding | Source |

| H460 & H1703 | 24 hours | Indicated concentrations | Immunoblot | Effect on ULK1, p70-S6K1, p90 RSK | [3] |

| H460 | 24 hours | Indicated concentrations | Flow Cytometry | Determined size distribution of live G1-phase cells | [3] |

| H460 | 24 hours | Indicated concentrations | Flow Cytometry (FSC-A) | Determined median cell size relative to control | [3] |

Experimental Protocols

Immunoblot Analysis: H460 and H1703 cells were treated with specified concentrations of this compound for 24 hours. Cell lysates were subsequently analyzed by immunoblotting to detect the phosphorylation and total levels of ULK1, p70-S6K1, and p90 RSK.[3]

Cell Size and Cycle Analysis: H460 cells were treated with various concentrations of this compound for 24 hours. The cells were then stained with propidium iodide and analyzed using flow cytometry to determine the size distribution of live G1-phase cells and the median cell size (as determined by FSC-A) relative to control cells.[3]

Signaling Pathways and Logical Relationships

The proposed mechanism of this compound involves the disruption of lysosomal function, leading to apoptosis.

Caption: Proposed mechanism of action for the this compound chloroquinoline analog.

Conclusion

The available research highlights two distinct "EAD" entities in the context of cancer research. The EAD combination therapy (Entinostat, ATRA, Doxorubicin) demonstrates a multi-pronged approach to treating aggressive cancers like TNBC by targeting cell cycle, differentiation, and DNA damage pathways. The this compound chloroquinoline analog presents an alternative mechanism by inducing lysosomal dysfunction, leading to apoptosis. Both avenues of research offer valuable insights for the development of novel cancer therapeutics. Further investigation is warranted to fully elucidate their clinical potential.

References

The Central Role of Ectodysplasin A1 (EDA1) in Ectodermal Dysplasia: A Technical Guide

Introduction

Ectodermal dysplasias (EDs) are a large, heterogeneous group of genetic disorders characterized by the abnormal development of two or more structures derived from the embryonic ectoderm, including hair, teeth, nails, and sweat glands.[1][2] The most common form is X-linked hypohidrotic ectodermal dysplasia (XLHED), a condition caused by mutations in the EDA gene.[3][4] This gene encodes the protein Ectodysplasin A (EDA), a critical signaling molecule for the complex reciprocal interactions between the embryonic ectoderm and the underlying mesenchyme.[2][5] A deficiency in functional EDA1 protein disrupts the normal morphogenesis of ectodermal appendages, leading to the characteristic clinical triad of hypotrichosis (sparse hair), hypodontia (missing teeth), and hypohidrosis (reduced sweating).[3][6][7] This guide provides an in-depth examination of the EDA1 protein, its signaling pathway, the clinical consequences of its dysfunction, and the experimental methodologies and therapeutic strategies that are central to its study.

The EDA1 Gene and Protein

The EDA gene, located on the X chromosome, encodes Ectodysplasin A, a type II transmembrane protein belonging to the tumor necrosis factor (TNF) superfamily.[3][8][9] Through alternative splicing, the EDA gene produces several transcripts, with the two longest and most biologically active isoforms being EDA-A1 and EDA-A2.[1][10]

-

EDA-A1: This is the primary isoform implicated in XLHED. It is a 391-amino acid protein that, after cleavage by the enzyme furin, is secreted as a homotrimeric ligand.[8][11][12] Its structure includes a C-terminal TNF homology domain, which is essential for receptor binding, a collagen-like domain that facilitates trimerization, and a transmembrane domain.[8][13][14]

-

EDA-A2: This isoform differs from EDA-A1 by only two amino acids and binds to a different receptor, XEDAR (also known as EDA2R).[8][10] While the EDA-A1 pathway is crucial for ectodermal development, the precise functions of the EDA-A2/XEDAR pathway are less understood but may involve tissue homeostasis.[1][15]

Mutations in the EDA gene are the leading cause of hypohidrotic ectodermal dysplasia, accounting for more than half of all cases.[5] These mutations, which include missense, nonsense, deletions, and insertions, can impair protein function by disrupting the TNF domain's ability to bind its receptor, preventing proteolytic cleavage, or interfering with multimerization.[5][13]

The EDA1/EDAR Signaling Pathway

The EDA1 signaling cascade is a specialized branch of the TNF pathway that activates the canonical Nuclear Factor-kappa B (NF-κB) signaling route, which is essential for the development of skin appendages.[11][16]

-

Ligand-Receptor Binding: The secreted, trimeric EDA-A1 ligand binds specifically to its cognate receptor, the Ectodysplasin A Receptor (EDAR), on the surface of target cells.[5][17] EDAR is a typical TNF receptor family member characterized by an intracellular death domain.[11]

-

Adaptor Recruitment: Upon EDA-A1 binding, EDAR trimerizes. This conformational change facilitates the recruitment of the intracellular adaptor protein, EDAR-associated death domain (EDARADD), to its death domain.[10][12][13]

-

Downstream Cascade Activation: The EDA-A1/EDAR/EDARADD complex then recruits other downstream signaling molecules, including TNF receptor-associated factor 6 (TRAF6).[11][12] This leads to the activation of the IκB kinase (IKK) complex, which comprises the IKK1 and IKK2 catalytic subunits and the NEMO regulatory subunit.[13][16]

-

NF-κB Translocation: The activated IKK complex phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and subsequent degradation.[12] The degradation of IκB releases the NF-κB transcription factor, allowing it to translocate from the cytoplasm into the nucleus.[13]

-

Target Gene Expression: In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of target genes. These genes, which include key developmental regulators like Sonic hedgehog (Shh) and cyclin D1, are critical for the initiation, formation, and differentiation of hair follicles, teeth, and sweat glands.[18] The pathway also interacts with and modulates other crucial developmental pathways, including Wnt, BMP, and FGF signaling.[3][8][16]

Caption: The EDA1 signaling cascade, initiating with ligand binding and culminating in NF-κB-mediated gene transcription.

Clinical Impact of Defective EDA1 Signaling

Mutations that abrogate EDA1 function lead to XLHED, a condition with a spectrum of clinical severity. The disorder primarily affects males, who are hemizygous for the X-linked EDA gene.[7][19] Female carriers, due to random X-chromosome inactivation, may exhibit a range of symptoms from mild to severe, though they are often less affected than males.[20] The cardinal symptoms stem directly from the failure of ectodermal appendages to develop correctly.

| Feature | Description | Prevalence / Notes |

| Hypohidrosis / Anhidrosis | Markedly reduced or completely absent sweating due to a lack of functional eccrine sweat glands.[6] This is the most dangerous symptom, especially in infancy, as it impairs thermoregulation and can lead to life-threatening episodes of hyperthermia, seizures, and potential brain damage.[21] | A hallmark feature of XLHED. |

| Hypodontia / Anodontia | Congenital absence of several or all teeth.[6] Teeth that are present are often small, conical, or "peg-shaped". Eruption is frequently delayed.[6] This leads to significant challenges with mastication, nutrition, and speech, often requiring extensive and costly dental work throughout life.[21] | Teeth abnormalities are the most frequent clinical marker, occurring in a majority of cases.[22] |

| Hypotrichosis | Hair is typically fine, sparse, light-colored, and slow-growing on the scalp, eyebrows, and body.[6][21] | A classic and highly prevalent feature of the disorder. |

| Characteristic Facies | Individuals often share similar facial features, including a prominent forehead ("frontal bossing"), a depressed nasal bridge ("saddle nose"), and thin, dark skin around the eyes.[6] | These features are common but their prominence can vary. |

| Other Ectodermal Issues | Chronic dry, scaly skin (eczema), and impaired function of mucous glands in the respiratory tract, leading to an increased risk of serious respiratory infections.[21] Dry eyes can also occur due to abnormal meibomian gland development.[21][23] | Respiratory complications contribute to increased morbidity and mortality in early childhood.[21] |

Table 1: Clinical Manifestations and Prevalence of X-linked Hypohidrotic Ectodermal Dysplasia (XLHED). The incidence of XLHED is estimated to be approximately 1 in 17,000 to 4 in 100,000 male births.[3][21][24]

Experimental Protocols and Models for Studying EDA1

The elucidation of the EDA1 pathway and the development of therapeutics have relied on a combination of animal models, cell-based assays, and molecular biology techniques.

| Method | Purpose | Brief Protocol Outline |

| Animal Models (Tabby Mouse) | To study the in vivo function of EDA1 and test therapeutic interventions. The Tabby mouse has a natural mutation in the Eda gene, closely mimicking the human XLHED phenotype.[23][25] | Tabby mice are bred and phenotyped for classic XLHED signs (e.g., lack of sweat glands, abnormal teeth and hair).[23] For therapeutic testing, a recombinant EDA1 protein (such as Fc-EDA) can be administered to pregnant wild-type females carrying Tabby fetuses or to neonatal pups.[26][27] Phenotypic rescue is assessed by histology (e.g., counting sweat glands, hair follicles) and functional tests (e.g., sweat induction).[28][29] |

| NF-κB Luciferase Reporter Assay | To quantitatively measure the activation of the NF-κB pathway by a specific EDA1 variant in a controlled in vitro system. | 1. Co-transfect a cell line (e.g., HEK293T) with plasmids encoding: an NF-κB-responsive firefly luciferase reporter, a constitutively expressed Renilla luciferase control, EDAR, EDARADD, and either wild-type or a mutant variant of EDA1. 2. After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer. 3. Normalize the firefly signal to the Renilla signal to control for transfection efficiency. A reduced signal for a mutant EDA1 indicates impaired pathway activation. |

| Co-Immunoprecipitation (Co-IP) | To demonstrate physical protein-protein interactions, such as the binding of EDA1 to EDAR or EDAR to EDARADD. | 1. Lyse cells overexpressing tagged versions of the proteins of interest (e.g., FLAG-tagged EDAR and Myc-tagged EDARADD). 2. Incubate the cell lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) coupled to agarose beads. 3. The antibody will "pull down" its target protein and any physically associated proteins. 4. After washing, elute the protein complexes and analyze by Western blot using an antibody against the second tag (e.g., anti-Myc) to confirm the interaction. |

| Gene Expression Analysis (qPCR/RNA-Seq) | To identify and quantify the expression of downstream target genes of the EDA1/NF-κB pathway. | 1. Isolate RNA from relevant tissues (e.g., embryonic skin from wild-type vs. Tabby mice) or from cells stimulated with EDA1. 2. For qPCR, reverse transcribe RNA to cDNA and perform real-time PCR using primers specific for target genes (e.g., Shh, Dkk4). 3. For RNA-Seq, prepare sequencing libraries from the RNA and perform high-throughput sequencing to get a comprehensive profile of all expressed genes that are regulated by the pathway. |

Table 2: Key Experimental Methodologies for EDA1 Pathway Analysis.

Caption: A generalized experimental workflow for characterizing the functional impact of a novel EDA1 gene variant.

Therapeutic Strategies Targeting the EDA1 Pathway

Given that XLHED is caused by the deficiency of a single signaling protein, it is a prime candidate for protein replacement therapy. Research has focused on developing a recombinant, soluble form of EDA-A1 to substitute for the missing endogenous protein.

The leading therapeutic candidate is ER-004 (also known as Fc-EDA), a recombinant fusion protein consisting of the receptor-binding TNF domain of human EDA-A1 and the Fc domain of human IgG1.[11][30] The Fc domain enhances the protein's stability and half-life. The critical insight for this therapy is that ectodermal appendages develop during a specific window in fetal development.[31] Therefore, postnatal treatment has shown limited to no effect on correcting the major structural defects like the absence of sweat glands.[28][31] This led to the pioneering strategy of administering the protein in utero.

| Study Type | Model / Patient Group | Administration | Key Quantitative Outcomes |

| Preclinical | Tabby mice, Eda-deficient dogs | Systemic injection postnatally or prenatally.[28][30] | Prevented the XLHED phenotype in mice and mitigated the disorder in dogs, restoring hair growth and sweat gland function.[28] |

| Compassionate Use / Early Clinical Study | Male fetuses with confirmed XLHED diagnosis (n=6) | 1-3 intra-amniotic injections of Fc-EDA, starting at week 26 of gestation.[31] | All treated subjects developed ample sweat glands and demonstrated pilocarpine-inducible sweating. They also developed more permanent teeth germs compared to untreated affected relatives.[28][31] |

| EDELIFE Clinical Trial (NCT04980638) | Male fetuses with confirmed XLHED | Prospective, open-label trial investigating intra-amniotic ER-004 administration.[32][33] | The primary objective is to assess the efficacy in rescuing the ability to perspire at six months of age compared to untreated controls.[33] The trial is ongoing.[32][34] |

Table 3: Summary of Outcomes for EDA1 Replacement Therapy. Long-term follow-up of the initial prenatally treated boys has shown that normal perspiration persists for at least six years, enabling adequate thermoregulation.[28][31]

Conclusion

Ectodysplasin A1 is the master regulator of a signaling pathway indispensable for the proper development of ectodermal appendages. Its deficiency, resulting from mutations in the EDA gene, causes the debilitating and potentially life-threatening condition of XLHED. Decades of research using sophisticated molecular techniques and informative animal models have unraveled the EDA1/EDAR/NF-κB cascade, paving the way for a targeted and innovative therapeutic approach. The strategy of prenatal protein replacement with ER-004 has shown remarkable promise, representing a potential paradigm shift in treating congenital genetic disorders by correcting developmental defects before they become permanent.[32][35] The ongoing clinical trials will be crucial in confirming the safety and efficacy of this approach, offering hope for a causal treatment that could prevent the most severe symptoms of XLHED for life.[34]

References

- 1. karger.com [karger.com]

- 2. Ectodermal Dysplasias: A Clinical and Molecular Review | Actas Dermo-Sifiliográficas [actasdermo.org]

- 3. ektodermale-dysplasie.de [ektodermale-dysplasie.de]

- 4. researchgate.net [researchgate.net]

- 5. EDA gene: MedlinePlus Genetics [medlineplus.gov]

- 6. nfed.org [nfed.org]

- 7. X-Linked Hypohidrotic Ectodermal Dysplasia (XLHED): A Case Report and Overview of the Diagnosis and Multidisciplinary Modality Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Ectodysplasin A/Ectodysplasin A Receptor System and Their Roles in Multiple Diseases [frontiersin.org]

- 9. Ectodysplasin A - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Gene Mutations of the Three Ectodysplasin Pathway Key Players (EDA, EDAR, and EDARADD) Account for More than 60% of Egyptian Ectodermal Dysplasia: A Report of Seven Novel Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Gene - EDA [maayanlab.cloud]

- 16. EDA Signaling and Skin Appendage Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medlineplus.gov [medlineplus.gov]

- 18. journals.biologists.com [journals.biologists.com]

- 19. X-linked hypohidrotic ectodermal dysplasia | About the Disease | GARD [rarediseases.info.nih.gov]

- 20. Hypohidrotic ectodermal dysplasia - Wikipedia [en.wikipedia.org]

- 21. X-Linked Hypohidrotic Ectodermal Dysplasia (XLHED): debilitating and potentially life-threatening disease | EspeRare Foundation [esperare.org]

- 22. The prevalence of X-linked hypohidrotic ectodermal dysplasia (XLHED) in Denmark, 1995-2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. X-linked anhidrotic ectodermal dysplasia disruption yields a mouse model for ocular surface disease and resultant blindness [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Animal models of ectodermal dysplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Generation and Characterization of Function-blocking Anti-ectodysplasin A (EDA) Monoclonal Antibodies That Induce Ectodermal Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. A Causal Treatment for X-Linked Hypohidrotic Ectodermal Dysplasia: Long-Term Results of Short-Term Perinatal Ectodysplasin A1 Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. edinetwork.org [edinetwork.org]

- 31. mdpi.com [mdpi.com]

- 32. Frontiers | Ectodermal dysplasias: New perspectives on the treatment of so far immedicable genetic disorders [frontiersin.org]

- 33. Protocol for the Phase 2 EDELIFE Trial Investigating the Efficacy and Safety of Intra-Amniotic ER004 Administration to Male Subjects with X-Linked Hypohidrotic Ectodermal Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Edelife | XLHED Clinical Trial | For Pregnant Women [pro.edelifeclinicaltrial.com]

- 35. Ectodermal dysplasias: New perspectives on the treatment of so far immedicable genetic disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of ADH-1 as a Potential Therapeutic Agent: A Technical Guide

An In-depth Examination of a Novel N-Cadherin Antagonist for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapies, the modulation of cell adhesion molecules has emerged as a promising strategy to disrupt tumor progression and vascularization. At the forefront of this approach is ADH-1, also known as Exherin, a cyclic pentapeptide that acts as a selective antagonist of N-cadherin. This technical guide provides a comprehensive overview of ADH-1, detailing its mechanism of action, summarizing key quantitative data from clinical trials, outlining experimental protocols, and visualizing its role in cellular signaling pathways.

Due to the potential for ambiguity with similar acronyms in biomedical research, this document will also briefly address the inhibition of ADAR1 (Adenosine Deaminase Acting on RNA 1) as a distinct but equally promising therapeutic strategy in oncology.

ADH-1: A Targeted Approach to Cancer Therapy

ADH-1 is a synthetic peptide designed to mimic a conserved sequence in the extracellular domain of cadherins, thereby competitively inhibiting N-cadherin-mediated cell-cell adhesion.[1][2][3] N-cadherin is frequently overexpressed in various aggressive tumors and their associated vasculature, playing a crucial role in tumor cell survival, migration, and angiogenesis.[1][2][4][5] By disrupting these interactions, ADH-1 exerts a dual anti-cancer effect: direct induction of apoptosis in tumor cells and disruption of tumor blood vessels.[3][4]

Mechanism of Action

ADH-1 selectively binds to and blocks N-cadherin, leading to a cascade of anti-tumor effects.[1][2] This inhibition disrupts the homophilic binding of N-cadherin between tumor cells and between tumor cells and endothelial cells. The consequences of this disruption include:

-

Induction of Apoptosis: N-cadherin signaling is implicated in promoting cell survival. By blocking this pathway, ADH-1 can trigger programmed cell death in tumor cells.[4]

-

Vascular Disruption: The integrity of tumor vasculature, which is often structurally abnormal, relies on N-cadherin-mediated connections. ADH-1 can disrupt these vessels, leading to hemorrhage and necrosis within the tumor.[3][4]

-

Synergy with Chemotherapy: Preclinical and clinical studies have shown that ADH-1 can enhance the efficacy of conventional chemotherapeutic agents, such as melphalan, by increasing drug delivery to the tumor.[3]

Signaling Pathway of ADH-1

The following diagram illustrates the proposed mechanism of action for ADH-1.

Quantitative Data from Clinical Trials

ADH-1 has been evaluated in several Phase I and Phase II clinical trials for various solid tumors. The following tables summarize key quantitative data from these studies.

Table 1: Summary of Phase I Clinical Trial of ADH-1 in Advanced Solid Tumors[5][6][7]

| Parameter | Value |

| Number of Patients Enrolled | 30 (N-cadherin positive) |

| Dose Range | 150 to 2400 mg/m² |

| Maximum Tolerated Dose (MTD) | Not reached |

| Most Frequent Adverse Event | Asthenia |

| Pharmacokinetics | Linear |

| Antitumor Activity | 2 patients with ovarian cancer showed prolonged disease stabilization.1 patient with fallopian tube carcinoma had a mixed response. |

Table 2: Summary of Phase II Clinical Trial of ADH-1 with Melphalan in Advanced Extremity Melanoma[8]

| Parameter | Value |

| Number of Patients Enrolled | 45 |

| ADH-1 Dose | 4,000 mg (systemically on days 1 and 8) |

| Melphalan Administration | Isolated Limb Infusion (ILI) |

| Response Rates | |

| Complete Response (CR) | 38% (17 patients) |

| Partial Response (PR) | 22% (10 patients) |

| Stable Disease (SD) | 13% (6 patients) |

| Progressive Disease (PD) | 18% (8 patients) |

| Not Evaluable | 9% (4 patients) |

| N-cadherin Positive Tumors | 69% (20 of 29 tested) |

Experimental Protocols

Detailed experimental protocols from the cited studies are not publicly available. However, based on the published clinical trial designs, the following outlines the general methodologies employed.

Phase I Clinical Trial Protocol for ADH-1 in Advanced Solid Tumors[5]

Objective: To determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of ADH-1 in patients with N-cadherin-expressing solid tumors.

Patient Population: Adult patients with advanced solid malignancies confirmed to be N-cadherin positive by tumor biopsy.

Treatment Regimen:

-

Patients received escalating intravenous doses of ADH-1.

-

Initial dosing was administered weekly for three out of four weeks. This was later amended to weekly administration.

-

Dose escalation followed a standard 3+3 design.

Assessments:

-

Safety: Monitored for adverse events according to NCI Common Terminology Criteria for Adverse Events (CTCAE).

-

Pharmacokinetics: Plasma samples were collected at predefined time points after the first dose to determine pharmacokinetic parameters.

-

Tumor Response: Assessed using Response Evaluation Criteria in Solid Tumors (RECIST).

-

Pharmacodynamics: Blood flow changes in tumors were assessed after the first dose.

Phase II Clinical Trial Protocol for ADH-1 with Melphalan in Advanced Extremity Melanoma[8]

Objective: To evaluate the efficacy and safety of systemic ADH-1 in combination with melphalan administered via isolated limb infusion (ILI).

Patient Population: Patients with AJCC stage IIIB or IIIC extremity melanoma.

Treatment Regimen:

-

Systemic administration of 4,000 mg of ADH-1 on day 1 and day 8.

-

On day 1, melphalan was administered via ILI with dosing corrected for ideal body weight.

Assessments:

-

Primary Endpoint: Response at 12 weeks, determined by RECIST criteria.

-

Secondary Endpoints: Duration of in-field response and time to in-field progression.

-

Biomarkers: N-cadherin expression in pretreatment tumor samples was assessed by immunohistochemistry (IHC) and/or quantitative PCR (qPCR).

-

Pharmacokinetics: Drug pharmacokinetics were analyzed.

Experimental Workflow for a Phase I Dose-Escalation Trial

The following diagram illustrates a typical workflow for a Phase I clinical trial, such as those conducted for ADH-1.

A Note on ADAR1 Inhibition: A Distinct Therapeutic Strategy

Initial database searches for "EAD1" can be ambiguous. It is worth noting a distinct and promising therapeutic target in oncology with a similar acronym: ADAR1 (Adenosine Deaminase Acting on RNA 1) .

ADAR1 is an RNA editing enzyme that converts adenosine to inosine in double-stranded RNA (dsRNA).[6] This process is crucial for preventing the host's innate immune system from recognizing endogenous dsRNA as foreign, which would trigger an inflammatory response.[7][8][9] Many tumors overexpress ADAR1 to suppress the immune response within the tumor microenvironment.[6]

Inhibition of ADAR1 is being explored as a cancer immunotherapy strategy.[7] By blocking ADAR1's activity, endogenous dsRNA can accumulate and activate innate immune sensors like MDA5 and PKR, leading to the production of interferons and subsequent tumor inflammation.[8] This can sensitize tumors to immune checkpoint inhibitors.[7][8] Several small molecule inhibitors of ADAR1, such as rebecsinib, are currently in preclinical development.[10][11]

ADAR1 Inhibition Signaling Pathway

Conclusion

ADH-1 represents a targeted therapeutic agent with a well-defined mechanism of action against N-cadherin. Clinical data, particularly in combination with chemotherapy, has shown promising anti-tumor activity in solid tumors such as melanoma. Further clinical development is warranted to fully elucidate its therapeutic potential. Concurrently, the inhibition of ADAR1 is an emerging and exciting strategy in cancer immunotherapy, highlighting the diverse and innovative approaches being pursued in modern oncology. This guide provides a foundational understanding of ADH-1 for professionals in the field and clarifies its distinction from other similarly-named therapeutic targets.

References

- 1. ADH-1 - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. ADH-1 in the Treatment of Metastatic Adrenocortical Carcinoma - Case Report | Anticancer Research [ar.iiarjournals.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Clinical and pharmacological phase I evaluation of Exherin (ADH-1), a selective anti-N-cadherin peptide in patients with N-cadherin-expressing solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADAR1 and its implications in cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADAR1 Inhibitor: Novel Therapeutic for Melanoma & Immunotherapy Resistance – Melanoma Research Foundation [melanoma.org]

- 8. Loss of ADAR1 in tumours overcomes resistance to immune checkpoint blockade. | Broad Institute [broadinstitute.org]

- 9. youtube.com [youtube.com]

- 10. Novel ADAR1 Inhibitor Rebecsinib Shows Promise in Halting Cancer Progression Through Space-Based Research [trial.medpath.com]

- 11. Small Molecule Drug Reverses ADAR1-induced Cancer Stem Cell Cloning Capacity [health.ucsd.edu]

ATAD1 in Neurodegenerative Diseases: A Technical Guide

An In-depth Examination of a Key Player in Neuronal Homeostasis and Disease

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ATPase Family AAA Domain Containing 1 (ATAD1), also known as Thorase, is a multifaceted AAA+ ATPase that plays a critical role in maintaining neuronal health. Its functions are primarily centered around two key cellular processes: ensuring mitochondrial protein homeostasis and regulating synaptic plasticity through AMPA receptor trafficking. Emerging evidence has increasingly implicated ATAD1 dysfunction in the pathogenesis of a range of neurodegenerative and neurological disorders. This technical guide provides a comprehensive overview of ATAD1's involvement in these diseases, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to facilitate further research and therapeutic development.

Core Functions of ATAD1 in the Nervous System

ATAD1's neuroprotective roles are predominantly attributed to its functions at the mitochondria and the synapse.

Mitochondrial Quality Control

ATAD1 is localized to the outer mitochondrial membrane, where it functions as a protein extraction machine to remove mislocalized tail-anchored (TA) proteins, such as PEX26 and GOS28.[1] This "mitoCPR" (mitochondrial compromised protein import response) is crucial for preventing the accumulation of ectopic proteins on the mitochondrial surface, which can lead to mitochondrial dysfunction, including altered morphology, respiratory defects, and loss of mitochondrial DNA.[1][2] The extraction of these proteins is an ATP-dependent process.[3]

Regulation of Synaptic Plasticity

At the postsynaptic density, ATAD1, in its capacity as Thorase, regulates the internalization of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4] This process is fundamental for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.[5] Thorase utilizes its ATPase activity to disassemble the complex between the AMPA receptor subunit GluA2 and the glutamate receptor-interacting protein (GRIP1), facilitating the endocytosis of the receptor.[6]

Involvement of ATAD1 in Neurodegenerative and Neurological Diseases

Mutations and dysregulation of ATAD1 have been linked to a spectrum of neurological conditions, ranging from severe developmental disorders to common neurodegenerative diseases.

Genetic Disorders: Stiff Baby Syndrome and Lethal Encephalopathy

Recessive loss-of-function mutations in the ATAD1 gene are the cause of a severe neonatal neurological disorder characterized by extreme hypertonia, seizures, and early death.[4] This condition, sometimes referred to as "stiff baby syndrome," is associated with excessive AMPA receptor activity due to impaired internalization.[7] Conversely, a homozygous activating mutation in ATAD1 has been shown to cause a lethal encephalopathy with congenital stiffness, which is thought to result from a gain-of-function mechanism that leads to reduced surface AMPA receptor expression.[8]

Parkinson's Disease-like Pathology

In animal models, conditional knockout of Thorase leads to motor behaviors indicative of neurodegeneration, including impaired motor coordination.[9][10] Notably, Thorase deficiency has been shown to cause α-synucleinopathy, a hallmark of Parkinson's disease.[9] Thorase interacts with α-synuclein and regulates its degradation.[9] The absence of Thorase exacerbates the phenotypes of α-synucleinopathy in a familial Parkinson's disease mouse model, while its overexpression can prevent α-synuclein accumulation.[9]

Alzheimer's Disease

Recent studies have begun to explore the connection between ATAD1 and Alzheimer's disease. One study indicated a decrease in ATAD1 expression in the temporal cortex of Alzheimer's disease patients.[11] Furthermore, Thorase deficiency in a mouse model of Alzheimer's disease has been shown to promote the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, two key pathological hallmarks of the disease.[12] Conversely, overexpression of Thorase was found to alleviate these pathological features.[12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on ATAD1 function and dysfunction.

| Parameter | Condition | Observation | Reference |

| Neuronal Morphology | |||

| Dendritic Spine Density | ATAD1 Knockdown in Hippocampal Neurons | 35.47% reduction | [11] |

| PSD-95 Density | ATAD1 Knockdown in Hippocampal Neurons | 29.57% reduction | [11] |

| Mitochondrial Function | |||

| Mitochondrial Ca2+ Transient Amplitude | ATAD1 Knockdown in Neurons | 39.99% decrease | [11] |

| Mitochondrial Membrane Potential | ATAD1 Knockdown in Hippocampal Neurons | Significant reduction (qualitative) | [11] |

| Reactive Oxygen Species (ROS) | ATAD1 Knockdown in Hippocampal Neurons | Significant increase (qualitative) | [11] |

| ATP Production | ATAD1 Deficiency in Hippocampal Neurons | Significant decrease (qualitative) | [11][13] |

| Protein Expression & Localization | |||

| ATAD1 Localization in Dendrites | Co-localization with Mitochondria | 83.56% | [11] |

| ATAD1 Localization in Spines | 4.54% | [11] | |

| Disease-Related Protein Levels | |||

| α-synuclein Expression | TetOff-induced Overexpression (14 days) | 8.23-fold increase over endogenous levels | [14] |

Note: Further quantitative data on ATAD1 expression levels and mutation frequencies in large patient cohorts for various neurodegenerative diseases are still needed to fully elucidate its role.

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the key signaling pathways involving ATAD1.

References

- 1. Live-cell imaging and analysis of actin-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATPase activity assay [protocols.io]

- 3. Quantitative proteomic analysis of the frontal cortex in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Msp1/ATAD1 maintains mitochondrial function by facilitating the degradation of mislocalized tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of the Brain Ubiquitylome in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conserved structural elements specialize ATAD1 as a membrane protein extraction machine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. The AAA+ ATPase, Thorase Regulates AMPA Receptor-Dependent Synaptic Plasticity and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 12. Quantitative Analysis of the Brain Ubiquitylome in Alzheimer's Disease. | BioGRID [thebiogrid.org]

- 13. researchgate.net [researchgate.net]

- 14. Brain tissue expression of ATAD1 in ventral tegmental area - The Human Protein Atlas [v22.proteinatlas.org]

The Chloroquinoline Analog EAD1: A Lysosome-Centric Approach to Inducing Cellular Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: The novel chloroquinoline analog, EAD1, has emerged as a potent inducer of cellular apoptosis in cancer cells, operating through a distinct mechanism centered on the disruption of lysosomal function. This technical guide provides a comprehensive overview of this compound's effects on cellular apoptosis, detailing its mechanism of action, relevant signaling pathways, quantitative data from key experiments, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating new therapeutic strategies targeting apoptosis.

Introduction to this compound

This compound is a synthetic chloroquinoline analog that has demonstrated significantly greater potency in inhibiting cancer cell proliferation compared to its structural relatives, chloroquine (CQ) and hydroxychloroquine (HCQ)[1]. While CQ and HCQ are widely studied for their role in autophagy inhibition, this compound's primary mechanism for inducing apoptosis appears to be independent of the canonical autophagy pathway[1]. Instead, this compound targets the structural integrity and signaling functions of lysosomes, initiating a cascade of events that culminate in programmed cell death.

Chemical Structures:

Structures of this compound, Hydroxychloroquine (HCQ), and Chloroquine (CQ) are presented for comparative analysis.[1]

Image of the chemical structures of this compound, HCQ, and CQ would be placed here.

Mechanism of this compound-Induced Apoptosis

This compound's pro-apoptotic activity is primarily initiated through the induction of Lysosomal Membrane Permeabilization (LMP) . This critical event leads to the deacidification of lysosomes and the release of their contents into the cytoplasm, triggering downstream apoptotic signaling.

A key consequence of this compound-induced lysosomal disruption is the dissociation of the mammalian target of rapamycin (mTOR) from the lysosomal surface . Under normal conditions, mTOR complex 1 (mTORC1) is recruited to the lysosomal membrane, a critical step for its activation. By displacing mTOR from the lysosome, this compound effectively inhibits mTORC1 signaling, a pathway crucial for cell growth and proliferation[1].

The combined effects of LMP and mTORC1 inhibition create a cellular environment that is inhospitable for survival, thereby driving the cell towards apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Quantitative Data on this compound's Pro-Apoptotic Effects

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting cell proliferation and inducing apoptosis in various non-small cell lung cancer (NSCLC) cell lines.

| Cell Line | Assay | IC50 (µM) | Fold Difference vs. HCQ | Reference |

| H520 | Colony Formation | 8 | 14-fold more potent | [1] |

| H460 | Not Specified | Not Specified | Not Specified | [1] |

| H1299 | Not Specified | Not Specified | Not Specified | [1] |

| HCC827 | Not Specified | Not Specified | Not Specified | [1] |

| H1703 | Not Specified | Not Specified | Not Specified | [1] |

Table 1: this compound IC50 Values for Inhibition of Cell Proliferation

| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) | Reference |

| H460 | Control | ~5% | [1] |

| This compound (10 µM) | ~20% | [1] | |

| This compound (20 µM) | ~45% | [1] | |

| H1703 | Control | ~5% | [1] |

| This compound (10 µM) | ~15% | [1] | |

| This compound (20 µM) | ~30% | [1] |

Table 2: this compound-Induced Apoptosis in NSCLC Cell Lines

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.

Apoptosis Detection by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Experimental Workflow:

Protocol:

-

Cell Treatment: Plate cells on coverslips and treat with desired concentrations of this compound for 24 hours.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash cells with PBS and permeabilize with 0.3% Triton X-100 in PBS for 1 hour.

-

Labeling: Incubate cells with a TUNEL reaction mixture containing TdT enzyme and a fluorescently labeled dUTP according to the manufacturer's instructions. This is typically done for 60 minutes at 37°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS to remove unincorporated nucleotides.

-

Counterstaining: Counterstain the nuclei with a DNA-binding dye such as Hoechst 33342.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Lysosomal Membrane Permeabilization (LMP) by Galectin-3 Staining

This assay detects LMP by observing the relocalization of the cytosolic protein galectin-3 to punctured lysosomes.

Protocol:

-

Cell Treatment: Treat cells grown on coverslips with this compound for the desired time.

-

Fixation and Permeabilization: Fix and permeabilize the cells as described in the TUNEL assay protocol.

-

Blocking: Block non-specific antibody binding with a solution containing 5% goat serum and 1% BSA for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against galectin-3 (e.g., BD Biosciences, Cat# 556904, at a 1:100 dilution) overnight at 4°C[1].

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (1:500 dilution) for 1 hour at room temperature in the dark[1].

-

Counterstaining and Imaging: Counterstain nuclei with Hoechst 33342 and image using a fluorescence microscope. The appearance of distinct galectin-3 puncta indicates LMP.

mTOR Dissociation from Lysosomes by Immunofluorescence

This method visualizes the localization of mTOR relative to lysosomes to assess this compound-induced dissociation.

Protocol:

-

Cell Treatment, Fixation, Permeabilization, and Blocking: Follow the same initial steps as for galectin-3 staining.

-

Primary Antibody Incubation: Co-incubate the cells with primary antibodies for mTOR (e.g., Cell Signaling Technology, Cat# 2983, at a 1:400 dilution) and a lysosomal marker such as LAMP2 (e.g., Santa Cruz Biotechnology, Cat# sc-18822, at a 1:100 dilution) overnight at 4°C[1].

-

Secondary Antibody Incubation: Wash and incubate with appropriate, spectrally distinct fluorescent secondary antibodies.

-

Imaging: Image the cells using a confocal microscope to assess the colocalization of mTOR and LAMP2 signals. A decrease in colocalization in this compound-treated cells indicates mTOR dissociation from lysosomes.

Conclusion and Future Directions

This compound represents a promising anti-cancer agent that induces apoptosis through a mechanism involving lysosomal membrane permeabilization and mTOR signaling disruption. Its potency and distinct mode of action compared to other chloroquinoline analogs make it a compelling candidate for further investigation. Future research should focus on elucidating the detailed downstream signaling events that link LMP and mTOR dissociation to the activation of the core apoptotic machinery, including the specific roles of different caspase and Bcl-2 family members. Furthermore, in vivo studies are warranted to evaluate the therapeutic potential of this compound in preclinical cancer models. This technical guide provides a foundational understanding of this compound's pro-apoptotic effects to support and guide these future research endeavors.

References

Methodological & Application

Application Notes and Protocols for EAD1 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAD1 is a novel chloroquinoline analog that has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] As a lysomotropic agent, this compound disrupts lysosomal function, leading to lysosome membrane permeabilization (LMP) and the release of cathepsins into the cytoplasm. This cascade of events ultimately interferes with critical cellular processes, including the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[1][2][3][4][5][6] These application notes provide detailed protocols for utilizing this compound in cell culture assays to investigate its effects on cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism centered on lysosomal disruption. As a weak base, this compound accumulates in the acidic environment of lysosomes, leading to their deacidification and impaired function. This results in lysosome membrane permeabilization, releasing hydrolytic enzymes into the cytosol, which in turn triggers apoptotic cell death.[1][2] Furthermore, this compound has been shown to interfere with the mTORC1 signaling pathway, a central regulator of cellular metabolism and growth, by disrupting the interaction between mTOR and its activating lysosomal scaffold proteins.[1][2]

A diagram illustrating the proposed signaling pathway of this compound is presented below.

Caption: Proposed signaling pathway of this compound.

Data Presentation

The following table summarizes the reported IC50 values of this compound in various human cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| H460 | Lung Cancer | ~5 |

| H520 | Lung Cancer | ~7 |

| H1299 | Lung Cancer | ~6 |

| HCC827 | Lung Cancer | ~8 |

| H1703 | Lung Cancer | ~9 |

| BxPC3 | Pancreatic Cancer | 5.8[1] |

Data synthesized from Sironi et al., Molecular Pharmacology, 2018.

Experimental Protocols

1. Cell Proliferation/Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cancer cell proliferation and viability.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Human cancer cell lines (e.g., H460, BxPC3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 50 µM.

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Pipette up and down to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the this compound concentration to determine the IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cusabio.com [cusabio.com]

- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Purification of ATAD1 from Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Application Note

ATAD1 (ATPase Family AAA Domain Containing 1) is an essential AAA+ ATPase located on the outer mitochondrial membrane. It plays a crucial role in mitochondrial protein quality control by recognizing and extracting mislocalized tail-anchored proteins and stalled precursor proteins from the mitochondrial surface, thereby maintaining mitochondrial integrity and function.[1][2][3][4] Dysregulation of ATAD1 has been implicated in various cellular stress responses and disease states, making it a potential therapeutic target. This document provides a detailed protocol for the purification of ATAD1 from isolated mitochondria, which is a critical step for its biochemical and structural characterization.

The following protocol describes a multi-step process for the purification of ATAD1, commencing with the isolation of mitochondria from cultured mammalian cells, followed by the selective solubilization of the outer mitochondrial membrane, affinity purification of His-tagged ATAD1, and a final polishing step using size-exclusion chromatography.

Quantitative Data Summary

The following table provides representative data for the purification of a His-tagged mitochondrial outer membrane protein. The actual yield and purity of ATAD1 may vary depending on the expression levels, cell type, and specific experimental conditions.

| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |

| Clarified Cell Lysate | 800 | N/A | <1 | 100 |

| Isolated Mitochondria | 40 | N/A | ~5 | N/A |

| Solubilized OMM Fraction | 8 | N/A | ~15 | N/A |

| Ni-NTA Affinity Elution | 0.8 | 0.6 | 75 | 100 (relative to affinity step) |

| Size-Exclusion Pool | 0.4 | 0.38 | >95 | 63 |

Experimental Protocols

Part 1: Large-Scale Isolation of Mitochondria

This protocol is adapted for cultured mammalian cells (e.g., HEK293T or HeLa cells) expressing His-tagged ATAD1.

Materials:

-

Cultured cells (~5 x 10⁸ cells)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Mitochondria Isolation Buffer (MIB): 250 mM Sucrose, 20 mM HEPES-KOH pH 7.4, 1 mM EDTA, supplemented with protease inhibitor cocktail

-

Dounce homogenizer with a tight-fitting pestle

-

Centrifuge and rotor capable of 15,000 x g at 4°C

Procedure:

-

Harvest cells and wash twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 10 mL of ice-cold MIB and incubate on ice for 15 minutes to allow cells to swell.

-

Homogenize the cell suspension with 30-40 strokes in a pre-chilled Dounce homogenizer on ice.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. Wash the mitochondrial pellet by resuspending in 5 mL of MIB and centrifuging again at 12,000 x g for 15 minutes at 4°C.

-

The resulting pellet contains the isolated mitochondria.

Part 2: Solubilization of ATAD1 from the Outer Mitochondrial Membrane

Materials:

-

Isolated mitochondrial pellet

-

OMM Solubilization Buffer: 50 mM HEPES-KOH pH 7.4, 150 mM NaCl, 10% glycerol, 1% (w/v) Digitonin, supplemented with protease inhibitor cocktail.

-

Ultracentrifuge and rotor capable of 100,000 x g at 4°C.

Procedure:

-

Resuspend the mitochondrial pellet in 2 mL of OMM Solubilization Buffer.

-

Incubate on a rotator for 1 hour at 4°C to selectively solubilize the outer mitochondrial membrane.

-

Centrifuge the suspension at 100,000 x g for 1 hour at 4°C to pellet the inner mitochondrial membrane and matrix components (mitoplasts).

-

The supernatant contains the solubilized outer mitochondrial membrane proteins, including ATAD1.

Part 3: Affinity Purification of His-tagged ATAD1

Materials:

-

Solubilized outer mitochondrial membrane fraction

-

Ni-NTA Agarose resin

-

Affinity Wash Buffer: 50 mM NaH₂PO₄ pH 8.0, 300 mM NaCl, 20 mM Imidazole, 0.1% (w/v) Digitonin.

-

Affinity Elution Buffer: 50 mM NaH₂PO₄ pH 8.0, 300 mM NaCl, 250 mM Imidazole, 0.1% (w/v) Digitonin.

-

Chromatography column

Procedure:

-

Equilibrate the Ni-NTA agarose resin with 5 column volumes of Affinity Wash Buffer.

-

Incubate the solubilized outer membrane fraction with the equilibrated Ni-NTA resin for 2 hours at 4°C with gentle rotation.

-

Load the slurry onto the chromatography column and collect the flow-through.

-

Wash the resin with 10-20 column volumes of Affinity Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged ATAD1 with 5-10 column volumes of Affinity Elution Buffer. Collect fractions.

-

Analyze the fractions by SDS-PAGE to identify those containing purified ATAD1.

Part 4: Size-Exclusion Chromatography (Polishing Step)

Materials:

-

Pooled and concentrated fractions from affinity purification

-

SEC Buffer: 20 mM HEPES-KOH pH 7.4, 150 mM NaCl, 0.05% (w/v) Digitonin

-

Size-exclusion chromatography column (e.g., Superdex 200 or similar)

-

FPLC system

Procedure:

-

Concentrate the pooled fractions containing ATAD1 using an appropriate centrifugal filter unit.

-

Equilibrate the size-exclusion column with at least two column volumes of SEC Buffer.

-

Load the concentrated protein sample onto the column.

-

Run the chromatography at a flow rate appropriate for the column and collect fractions.

-

Analyze the fractions by SDS-PAGE to identify those containing pure, monomeric/oligomeric ATAD1. Pool the purest fractions.

Visualizations

References

- 1. Msp1/ATAD1 maintains mitochondrial function by facilitating the degradation of mislocalized tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Protein Quality Control at the Mitochondrial Surface [frontiersin.org]

- 3. ATAD1 prevents clogging of TOM and damage caused by un-imported mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for Western Blot Detection of Ectodysplasin A1 (EDA1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectodysplasin A1 (EDA1) is a crucial cytokine belonging to the tumor necrosis factor (TNF) superfamily. It plays a pivotal role in the development of ectodermal appendages, such as hair, teeth, and sweat glands, by activating the NF-κB signaling pathway.[1][2] EDA1 is a type II transmembrane protein that can be cleaved to produce a soluble, active form. Mutations in the EDA gene can lead to X-linked hypohidrotic ectodermal dysplasia (XLHED), a genetic disorder characterized by defects in these ectodermal structures.[1][2] Given its significance in developmental biology and disease, accurate and reliable detection of EDA1 is essential for research and therapeutic development. Western blotting is a standard and effective technique for the identification and semi-quantification of EDA1 protein in various biological samples.

This document provides a detailed protocol for the detection of EDA1 protein using Western blot analysis, compiled from various sources to ensure robustness and reproducibility. Additionally, it outlines the EDA1 signaling pathway to provide a broader context for experimental design and data interpretation.

EDA1 Signaling Pathway

EDA1 functions as a ligand, primarily for the ectodysplasin A receptor (EDAR).[1][2] The binding of EDA1 to EDAR initiates a signaling cascade that is fundamental for the morphogenesis of ectodermal organs.[1] The key steps of this pathway are illustrated below.

Western Blot Protocol for EDA1 Detection

This protocol provides a step-by-step guide for the detection of EDA1 protein in cell and tissue lysates.

Experimental Workflow

I. Sample Preparation

The choice of lysis buffer is critical and depends on the subcellular localization of the protein of interest. Since EDA1 is a transmembrane protein that can also be secreted, a buffer capable of effectively solubilizing membrane proteins is recommended.

A. Lysis of Cultured Cells:

-

Place the cell culture dish on ice and wash the cells with ice-cold PBS.

-

Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA or NP-40 buffer) supplemented with fresh protease and phosphatase inhibitors.[3][4][5] Use approximately 1 mL of lysis buffer per 10^7 cells.[6]

-

For adherent cells, use a cell scraper to detach the cells and transfer the lysate to a pre-cooled microcentrifuge tube.

-

Agitate the lysate for 30 minutes at 4°C.

-

Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[3][5]

-

Carefully transfer the supernatant, which contains the protein extract, to a new pre-cooled tube.

B. Lysis of Tissues:

-

Dissect the tissue of interest on ice and rinse with ice-cold PBS.

-

Snap-freeze the tissue in liquid nitrogen.

-

For approximately 5 mg of tissue, add 300-500 µL of ice-cold lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors.[4][7]

-

Homogenize the tissue on ice using a dounce homogenizer or a sonicator.[4][7]

-

Agitate the homogenate for 2 hours at 4°C.

-

Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C.[7]

-

Transfer the supernatant to a fresh tube.

II. Protein Quantification

-

Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

Based on the protein concentration, calculate the volume of lysate needed to load the desired amount of protein per lane. A typical starting point is 10-50 µg of total protein from cell lysate per lane.[6][8]

III. SDS-PAGE

-

To an appropriate volume of protein lysate, add an equal volume of 2x Laemmli sample buffer.

-